3-(2-Chlorophenyl)pyridin-4-amine
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Overview
Description
3-(2-Chlorophenyl)pyridin-4-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyridine ring substituted with a 2-chlorophenyl group at the 3-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)pyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. For instance, 2-chlorophenylboronic acid can be coupled with 4-bromopyridine in the presence of a palladium catalyst and a base to yield this compound .
Another method involves the nucleophilic substitution reaction of 4-chloropyridine with 2-chloroaniline under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)pyridin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar structure with an additional iodine atom, which can influence its reactivity and biological activity.
4-Amino-3-(2-chlorophenyl)pyridine:
3-(2-Chlorophenyl)pyridine:
Uniqueness
3-(2-Chlorophenyl)pyridin-4-amine is unique due to the presence of both an amino group and a chlorophenyl group on the pyridine ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-(2-chlorophenyl)pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-2-1-3-8(10)9-7-14-6-5-11(9)13/h1-7H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUNHKGJZBVIPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734708 |
Source
|
Record name | 3-(2-Chlorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258624-38-2 |
Source
|
Record name | 3-(2-Chlorophenyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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